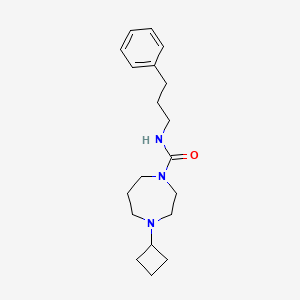
4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide, also known as CPPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanes, which are known to exhibit various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of related compounds has been explored to provide insights into methodologies that could be applied to the synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide. For instance, Pippel et al. (2010) describe the synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves strategic inversions at stereogenic centers and desymmetrization of homopiperazine. This synthesis highlights techniques that could potentially be applied to the compound (Pippel et al., 2010). Additionally, Shaabani et al. (2008) discuss a novel one-pot synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, starting from simple inputs, which might offer insights into efficient synthetic routes for the target compound (Shaabani et al., 2008).
Pharmacological Potential
While the direct pharmacological applications of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide were not highlighted in the available literature, research on structurally related compounds suggests potential areas of interest. For example, Medhurst et al. (2007) explored novel histamine H3 receptor antagonists with potential therapeutic implications in dementia and neuropathic pain, indicating a possible area of pharmacological research for compounds with similar structures (Medhurst et al., 2007).
Eigenschaften
IUPAC Name |
4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-12-5-9-17-7-2-1-3-8-17)22-14-6-13-21(15-16-22)18-10-4-11-18/h1-3,7-8,18H,4-6,9-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNSTPVFKWFSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

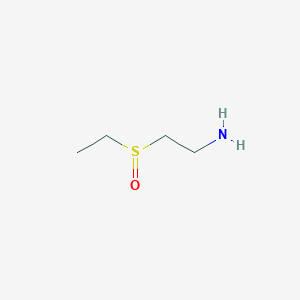
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)
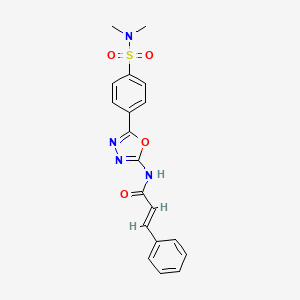
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
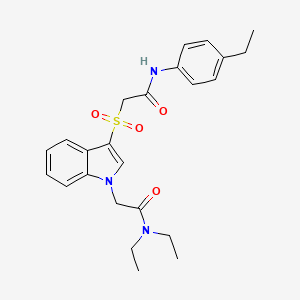
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)

![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)
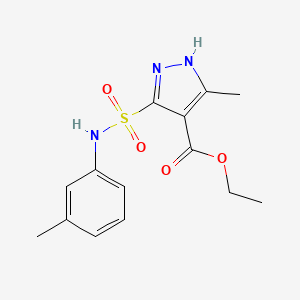
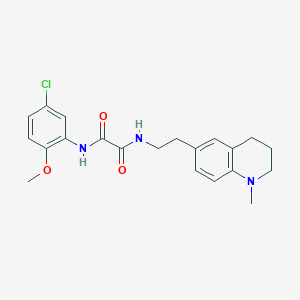
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2659775.png)
